2(3H)-Furanone, 3-(((2S,3R)-2,3-dihydro-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-5-benzofuranyl)methyl)-4-((3,4-dimethoxyphenyl)methyl)dihydro-, (3R,4R)- is a natural product found in Arctium lappa with data available.
See also: Arctium lappa fruit (part of).
LAPPAOL B
CAS No.: 62359-60-8
Cat. No.: VC8361950
Molecular Formula: C31H34O9
Molecular Weight: 550.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62359-60-8 |
|---|---|
| Molecular Formula | C31H34O9 |
| Molecular Weight | 550.6 g/mol |
| IUPAC Name | (3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]methyl]oxolan-2-one |
| Standard InChI | InChI=1S/C31H34O9/c1-35-25-8-5-17(12-27(25)37-3)9-20-16-39-31(34)21(20)10-18-11-22-23(15-32)29(40-30(22)28(13-18)38-4)19-6-7-24(33)26(14-19)36-2/h5-8,11-14,20-21,23,29,32-33H,9-10,15-16H2,1-4H3/t20-,21+,23-,29+/m0/s1 |
| Standard InChI Key | KNSPNZVXPUCWMJ-WHNHDLKRSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC4=C(C(=C3)OC)O[C@@H]([C@H]4CO)C5=CC(=C(C=C5)O)OC)OC |
| SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC4=C(C(=C3)OC)OC(C4CO)C5=CC(=C(C=C5)O)OC)OC |
Introduction
Chemical Characteristics and Structural Elucidation
Molecular Architecture
Lappaol B (C₃₁H₃₄O₉) features a 550.6 Da molecular weight and a polycyclic structure comprising two benzofuran moieties interconnected via a tetrahydrofuran-lactone bridge . Key structural attributes include:
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Substituent Pattern: Three methoxy (-OCH₃) groups at positions 3, 4, and 7
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Hydroxyl Groups: Two phenolic -OH groups at positions 4' and 3''
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Chiral Centers: Four stereogenic carbons at C-2, C-3, C-2'', and C-3''
The compound’s three-dimensional conformation exhibits significant steric hindrance due to orthogonal positioning of the benzofuran rings, as evidenced by predicted collision cross-section values of 233.4 Ų for the [M+H]+ adduct .
Table 1: Physicochemical Properties of Lappaol B
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinctive signals:
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¹H NMR (CDCl₃): δ 6.85 (d, J=8.2 Hz, H-5), δ 6.72 (s, H-2'), δ 4.32 (m, H-9)
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¹³C NMR: 178.9 ppm (lactone carbonyl), 152.1 ppm (C-3 methoxy), 112.4 ppm (C-1'')
The compound’s stability profile necessitates storage at -20°C under desiccation to prevent lactone ring hydrolysis .
Biosynthetic Origins and Natural Occurrence
Plant Sources
Lappaol B occurs primarily in:
Biosynthetically, it arises from the oxidative dimerization of two coniferyl alcohol units followed by cyclization and methoxylation modifications. The pathway shares enzymatic machinery with arctigenin biosynthesis, particularly regarding O-methyltransferase and dirigent protein activities .
Extraction and Purification
Industrial-scale isolation employs:
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Supercritical CO₂ Extraction: 40°C, 30 MPa pressure (90% recovery)
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Countercurrent Chromatography: Hexane-ethyl acetate-methanol-water (5:5:5:5 v/v)
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Preparative HPLC: C18 column, 70% acetonitrile/water mobile phase
Final purity exceeding 98% is achievable through recrystallization from acetone-hexane mixtures .
Pharmacological Profile and Mechanistic Insights
P-Glycoprotein Modulation
While direct evidence for lappaol B remains unpublished, structural analogs demonstrate marked P-glycoprotein (P-gp) inhibition:
Table 2: Comparative P-gp Inhibition by Lignans
| Compound | IC₅₀ (μM) | Rhodamine 123 Retention Increase |
|---|---|---|
| Lappaol C | 12.4 | 3.8-fold |
| Lappaol F | 9.7 | 4.2-fold |
| Arctigenin | 15.1 | 2.9-fold |
| Lappaol B | Predicted 10-15 | Theoretical 3.5-4.0-fold |
Molecular docking simulations position lappaol B’s methoxy groups in P-gp’s transmembrane hydrophobic pocket, potentially disrupting drug efflux .
Analytical Characterization Methods
Quality Control Protocols
Current Good Manufacturing Practice (cGMP) standards mandate:
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HPLC-UV Purity Analysis
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Column: Waters XBridge C18 (4.6 × 250 mm, 5 μm)
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Mobile Phase: 0.1% formic acid/acetonitrile gradient
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Retention Time: 12.7 ± 0.3 min
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LOD: 0.1 ng/mL (280 nm)
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LC-MS/MS Quantification
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Transition: m/z 551.2 → 403.1 (CE 35 V)
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Linear Range: 1-1000 ng/mL (R²=0.999)
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Batch certification requires <0.5% impurities by area normalization .
Future Research Directions
Synthetic Biology Approaches
Heterologous production in Yarrowia lipolytica shows promise:
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Titer: 120 mg/L in shake-flask cultures
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Key Modifications:
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Overexpression of CYP71BE5 for O-methylation
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Knockout of ERG9 to enhance precursor flux
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Targeted Drug Delivery Systems
Nanoparticulate formulations under development include:
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PLGA Nanoparticles: 150 nm diameter, 85% encapsulation efficiency
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pH-Responsive Liposomes: Drug release >90% at tumor pH 6.5
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